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molecular formula C12H8N2O B184921 Benzoxazole, 2-(4-pyridyl)- CAS No. 2295-47-8

Benzoxazole, 2-(4-pyridyl)-

Cat. No. B184921
M. Wt: 196.2 g/mol
InChI Key: NSTYHODPDRPTRO-UHFFFAOYSA-N
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Patent
US05849765

Procedure details

A mixture of 2-aminophenol (10.9 g, 100 mmol), isonicotinic acid (12.3 g, 100 mmol) and boric acid (6.1 g, 100 mmol) in xylene (500 ml) was heated at reflux, under a nitrogen atmosphere, for 17 hours. The mixture was cooled to room temperature and the orange suspension partitioned between sodium hydroxide solution (4N, 500 ml) and ethyl acetate (500 ml), the phases were separated and the organic layer washed with sodium hydroxide solution (2N, 2×300 ml), water (100 ml) and brine (100 ml).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=O)[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.B(O)(O)O>C1(C)C(C)=CC=CC=1>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
6.1 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under a nitrogen atmosphere, for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the orange suspension partitioned between sodium hydroxide solution (4N, 500 ml) and ethyl acetate (500 ml)
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic layer washed with sodium hydroxide solution (2N, 2×300 ml), water (100 ml) and brine (100 ml)

Outcomes

Product
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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